

# Toxicological Profile of (-)-Bromocyclen: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. **(-)-Bromocyclen** is an obsolete organochlorine insecticide and is not approved for medicinal or general use. The information provided herein is a compilation of available data and should not be interpreted as a recommendation for its use.

# **Executive Summary**

(-)-Bromocyclen, a cyclodiene organochlorine insecticide, exhibits a toxicological profile characterized by low acute oral toxicity and neurotoxic effects. As the compound is largely obsolete, comprehensive toxicological data is scarce in publicly available literature. This guide synthesizes the known toxicological information on (-)-Bromocyclen, highlights significant data gaps, and provides an overview of standardized experimental protocols relevant to its toxicological evaluation. The primary identified hazard is neurotoxicity, acting through a non-specific narcotic mechanism that disrupts neural activity. For most other toxicological endpoints, including chronic toxicity, carcinogenicity, genotoxicity, and reproductive toxicity, specific data for (-)-Bromocyclen are not available.

# **Chemical and Physical Properties**



Property	Value	Reference
CAS Number	1715-40-8	[1]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrCl <sub>6</sub>	[1]
Molecular Weight	393.75 g/mol	[1]
Synonyms	Bromocyclen, Alugan, Bromodan	[1]
Description	A cyclodiene insecticide.	[1]

# **Toxicological Data Acute Toxicity**

The primary quantitative data available for (-)-Bromocyclen is its acute oral toxicity in rats.

Species	Route of Administration	LD50	Hazard Classification	Reference
Rat	Oral	12500 mg/kg	Low toxicity by ingestion	[1]

Data on acute dermal and inhalation toxicity are not readily available in the reviewed literature.

### **Sub-chronic and Chronic Toxicity**

Specific sub-chronic or chronic toxicity studies for **(-)-Bromocyclen** were not identified in the public domain. General toxicological principles for organochlorine pesticides suggest that long-term exposure could lead to cumulative effects, particularly on the nervous system and liver.

#### **Neurotoxicity**

**(-)-Bromocyclen** is classified as a neurotoxicant[1]. Its mode of action is described as a non-specific narcotic effect that disrupts neural activity in insects[1]. While the precise molecular targets in vertebrates are not well-documented, organochlorine insecticides as a class are



known to interfere with ion channels in nerve cell membranes, leading to hyperexcitability or paralysis.

### Genotoxicity

No specific genotoxicity studies (e.g., Ames test, chromosome aberration assays) for **(-)-Bromocyclen** were found.

## Carcinogenicity

There is no available data on the carcinogenic potential of **(-)-Bromocyclen** from long-term bioassays in animals.

### **Reproductive and Developmental Toxicity**

Specific studies on the reproductive and developmental toxicity of **(-)-Bromocyclen** are not available.

# **Experimental Protocols**

Due to the lack of specific published studies for **(-)-Bromocyclen**, this section outlines the general methodologies based on OECD guidelines for key toxicological endpoints.

# **Acute Oral Toxicity (OECD 423)**

An acute oral toxicity study following a guideline like OECD 423 (Acute Toxic Class Method) would involve the following general steps:

- Animal Selection: Typically, young adult female rats are used.
- Housing and Acclimatization: Animals are housed in controlled conditions with a standard diet and water ad libitum for at least 5 days before the study.
- Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using defined dose levels.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.



 Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

## In Vivo Genotoxicity: Micronucleus Test (OECD 474)

A micronucleus test, a common in vivo assay for genotoxicity, would generally follow this protocol:

- Animal Selection: Typically, mice or rats are used.
- Dose Administration: The test substance is administered, usually via oral gavage or intraperitoneal injection, at three dose levels.
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.
- Slide Preparation and Analysis: The collected cells are processed and stained to visualize micronuclei in polychromatic erythrocytes.
- Data Evaluation: The frequency of micronucleated cells is statistically analyzed to determine a genotoxic effect.

# Signaling Pathways and Workflows Proposed Mechanism of Neurotoxicity

The following diagram illustrates a generalized proposed signaling pathway for the neurotoxic effects of organochlorine insecticides like **(-)-Bromocyclen**, based on their known class effects.



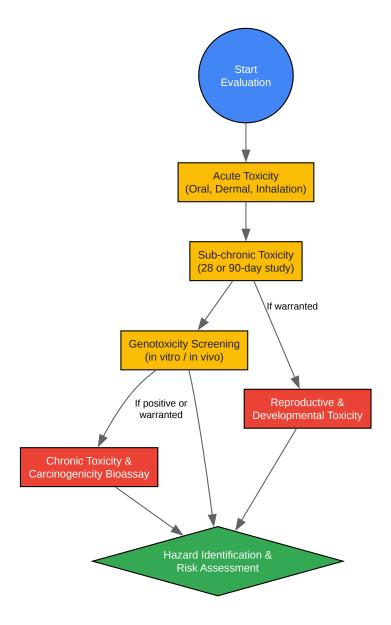
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Caption: Proposed neurotoxic pathway of (-)-Bromocyclen.



### **General Toxicological Evaluation Workflow**

The following diagram outlines a logical workflow for the toxicological evaluation of a chemical substance like **(-)-Bromocyclen**, based on standard regulatory testing strategies.



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Caption: General workflow for toxicological assessment.

# **Data Gaps and Future Research**

The toxicological database for **(-)-Bromocyclen** is notably incomplete. Key data gaps that would need to be addressed for a comprehensive risk assessment include:



- Acute Toxicity: Dermal and inhalation LD50 values are needed to assess risks from different exposure routes.
- Sub-chronic and Chronic Toxicity: Long-term studies are required to identify target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).
- Genotoxicity: A battery of in vitro and in vivo tests is necessary to evaluate the mutagenic and clastogenic potential.
- Carcinogenicity: A two-year rodent bioassay would be needed to assess carcinogenic potential.
- Reproductive and Developmental Toxicity: Studies are required to determine any adverse effects on fertility and embryonic development.
- Toxicokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) of (-)-Bromocyclen is essential for understanding its biological fate and for interspecies extrapolation.

#### Conclusion

(-)-Bromocyclen is an organochlorine insecticide with established neurotoxic properties and low acute oral toxicity. However, a comprehensive understanding of its toxicological profile is severely limited by the lack of data for most other endpoints. As an obsolete pesticide, it is unlikely that extensive new studies will be conducted. This guide serves to summarize the currently available information and to highlight the significant data gaps that exist for this compound. Any future evaluation or risk assessment would require substantial new experimental data generated according to current international guidelines.

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### References



- 1. Bromocyclen [sitem.herts.ac.uk]
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